1,2,4,5-Benzenetetracarboxylic acid-D6

Description

Systematic Nomenclature and Isotopic Labeling Patterns

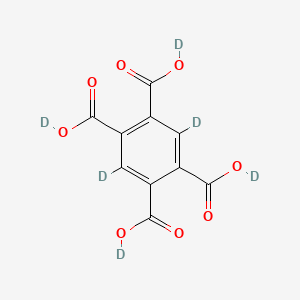

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions while incorporating specific isotopic designations. The compound is formally designated as tetradeuterio 3,6-dideuteriobenzene-1,2,4,5-tetracarboxylate according to its International Union of Pure and Applied Chemistry name. This nomenclature reflects the precise positioning of deuterium atoms within the molecular framework, where six hydrogen atoms have been systematically replaced with deuterium isotopes.

The isotopic labeling pattern in this compound follows a strategic arrangement that preserves the chemical functionality while altering the mass and vibrational characteristics. The Chemical Abstracts Service registry number 344298-79-9 uniquely identifies this deuterated variant, distinguishing it from the unlabeled parent compound which bears the Chemical Abstracts Service number 89-05-4. The labeling pattern encompasses deuterium substitution at the aromatic ring positions, specifically targeting hydrogen atoms that do not participate in carboxylic acid functionality.

The compound maintains its classification as a benzenetetracarboxylic acid derivative despite the isotopic substitution. The deuterium incorporation occurs at positions that maintain the structural integrity of the aromatic ring system while providing distinct analytical advantages. This labeling strategy ensures that the compound retains its fundamental chemical behavior while offering enhanced detection capabilities in mass spectrometric applications and nuclear magnetic resonance studies.

Molecular Formula and Deuterium Incorporation Analysis

The molecular formula of this compound is represented as C₁₀D₆O₈, clearly indicating the systematic replacement of hydrogen atoms with deuterium isotopes. This formula demonstrates the incorporation of six deuterium atoms while maintaining the carbon and oxygen framework identical to the parent compound. The molecular weight increases from 254.1498 daltons in the unlabeled compound to 260.19 daltons in the deuterated version, representing a mass increment of approximately 6 daltons corresponding to the six deuterium substitutions.

The deuterium incorporation analysis reveals a high degree of isotopic purity, with commercial preparations typically achieving 98% atom deuterium content. This high purity level ensures reliable analytical performance and consistent results in applications requiring precise isotopic labeling. The deuterium atoms are strategically positioned to avoid interference with the carboxylic acid functionalities, preserving the chemical reactivity patterns characteristic of tetracarboxylic acids.

| Parameter | Deuterated Compound | Unlabeled Compound |

|---|---|---|

| Molecular Formula | C₁₀D₆O₈ | C₁₀H₆O₈ |

| Molecular Weight (daltons) | 260.19 | 254.1498 |

| Chemical Abstracts Service Number | 344298-79-9 | 89-05-4 |

| Deuterium Content | 98% atom D | 0% |

| Mass Increment | +6.04 daltons | Reference |

The molecular weight determination of 260.1868 daltons, as reported by some suppliers, reflects minor variations in measurement precision but consistently demonstrates the expected mass increase associated with deuterium substitution. The incorporation of deuterium atoms results in isotopic effects that influence vibrational frequencies, chemical shift patterns in nuclear magnetic resonance spectroscopy, and fragmentation patterns in mass spectrometry.

Crystallographic Data and Hydrogen Bonding Motifs

Crystallographic investigations of the parent compound, pyromellitic acid dihydrate, provide fundamental insights into the structural organization and hydrogen bonding motifs that likely persist in the deuterated analog. The crystal structure of the unlabeled compound reveals a triclinic crystal system with space group P̄1, characterized by unit cell parameters of a = 10.05 Å, b = 6.45 Å, c = 5.45 Å, with angles α = 74.5°, β = 112.2°, and γ = 77.3°. These structural parameters establish the framework for understanding the three-dimensional arrangement of molecules within the crystal lattice.

The hydrogen bonding network in pyromellitic acid dihydrate exhibits remarkable complexity, featuring four distinct types of hydrogen bonds that form a three-dimensional network with an average oxygen-hydrogen-oxygen distance of 2.732 Å. Each molecule participates in hydrogen bonding arrangements around centers of symmetry, creating endless chains in the crystallographic direction [1 1̄ 1]. Water molecules occupy planes parallel to the (1 1 0) crystallographic plane, serving as bridges that connect molecular chains through additional hydrogen bonding interactions.

The carboxyl group orientations within the crystal structure reveal significant conformational variations, with one carboxyl group twisted 17.9° from the benzene ring plane and another twisted 74.5° out of plane. These conformational differences reflect the balance between intramolecular steric interactions and intermolecular hydrogen bonding requirements. The carbon-oxygen bond lengths exhibit distinct patterns, with carbon-oxygen (hydroxyl) bonds averaging 1.302 Å and carbon=oxygen (carbonyl) bonds averaging 1.211 Å, consistent with typical carboxylic acid structural parameters.

In the deuterated compound, the fundamental crystal packing arrangements likely remain similar, although subtle changes in hydrogen bonding geometries may occur due to the isotopic substitution. Deuterium atoms typically form slightly shorter and stronger hydrogen bonds compared to protium, potentially influencing the overall crystal stability and thermal properties. The density of the deuterated compound, reported as 1.8 ± 0.1 g/cm³, reflects the increased mass associated with deuterium incorporation while maintaining similar molecular packing arrangements.

Comparative Physicochemical Properties with Protonated Analog

The physicochemical properties of this compound exhibit characteristic isotopic effects when compared to its protonated analog. The most pronounced difference manifests in the molecular weight, where the deuterated compound demonstrates a mass increase of approximately 2.4% relative to the unlabeled version. This mass difference provides the foundation for analytical applications requiring mass spectrometric differentiation and quantitative analysis using isotope dilution techniques.

Thermal properties of the deuterated compound show subtle but measurable differences from the parent compound. The boiling point of 585.8 ± 50.0°C at 760 mmHg reflects the increased intermolecular forces associated with deuterium bonding. The melting point range of 281-284.5°C for the unlabeled compound provides a reference point for comparison, although specific melting point data for the deuterated version requires direct experimental determination.

| Property | Deuterated Compound | Unlabeled Compound | Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 260.19 | 254.15 | +6.04 |

| Density (g/cm³) | 1.8 ± 0.1 | 1.79 | +0.01 |

| Boiling Point (°C) | 585.8 ± 50.0 | Not specified | - |

| Melting Point (°C) | Not specified | 281-284.5 | - |

| Isotopic Purity | 98% atom D | 0% D | - |

The vibrational spectroscopic properties exhibit significant isotopic shifts due to the mass difference between deuterium and protium. Infrared spectroscopic analysis typically reveals red-shifted absorption bands for vibrations involving carbon-deuterium bonds compared to carbon-hydrogen bonds. These shifts occur because vibrational frequencies are inversely proportional to the square root of the reduced mass, resulting in predictable frequency changes upon deuterium substitution.

Nuclear magnetic resonance spectroscopic properties demonstrate distinct advantages for the deuterated compound in analytical applications. The absence of proton signals at positions occupied by deuterium atoms simplifies spectral interpretation and eliminates potential interference in quantitative analyses. This characteristic proves particularly valuable in metabolic studies where the deuterated compound serves as an internal standard or tracer molecule.

Solubility characteristics remain largely unchanged between the deuterated and protonated analogs, with both compounds exhibiting limited water solubility of approximately 15 g/L. The chemical reactivity patterns also remain essentially identical, as deuterium substitution typically does not significantly alter the electronic properties of the aromatic ring system or the carboxylic acid functionalities. However, kinetic isotope effects may manifest in reactions involving cleavage or formation of carbon-deuterium bonds, potentially influencing reaction rates and mechanistic pathways in specific chemical transformations.

Properties

IUPAC Name |

tetradeuterio 3,6-dideuteriobenzene-1,2,4,5-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/i1D,2D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIDZMCFTVVTJO-RXXITNCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O[2H])C(=O)O[2H])[2H])C(=O)O[2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

1,2,4,5-Benzenetetracarboxylic acid-D6, also known as Pyromellitic acid, is primarily used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers. These MOFs and polymers are the primary targets of the compound.

Mode of Action

The compound interacts with its targets through hydrogen bonding. It acts as a versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives. The compound forms intramolecular hydrogen bonds, leading to discrete assemblies based on ternary arrays. It also forms 2-D hydrogen networks built-up from the self-assembly of anions via intermolecular hydrogen bonds that are linked to the cations.

Biochemical Pathways

The compound affects the pathways involved in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. It also influences the pathways involved in the formation of supramolecular hydrogels. The compound’s interaction with these pathways results in the formation of structures with diverse hydrogen bonding motifs.

Result of Action

The action of this compound results in the formation of metal-organic frameworks (MOFs) and coordination polymers with diverse hydrogen bonding motifs. These structures are photoactive in the solid state upon UV-irradiation, leading to the regioselective synthesis of rctt-cyclobutane head-to-tail-isomers in high to quantitative yield.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, light, and the presence of other chemical compounds. For instance, the compound’s ability to form hydrogen bonds and create diverse structures is influenced by the presence of other compounds in the reaction mixture. Additionally, the compound’s photoactivity is triggered by UV-irradiation.

Biochemical Analysis

Biochemical Properties

1,2,4,5-Benzenetetracarboxylic acid-D6 plays a significant role in biochemical reactions, primarily as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that facilitate biochemical processes. For instance, it can react with 4-hydroxy pyridine to prepare supramolecular hydrogels. The interactions between this compound and these biomolecules are typically characterized by hydrogen bonding and coordination chemistry, which stabilize the resulting complexes and enhance their functionality in biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in forming coordination polymers and MOFs can affect the cellular microenvironment, potentially altering cell function and behavior. For example, the compound’s ability to form hydrogels can impact cell adhesion, proliferation, and differentiation by providing a supportive matrix that mimics the extracellular matrix. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with various biomolecules through hydrogen bonding and coordination interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Conversely, it can also activate enzymes by stabilizing their active conformations or facilitating substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental context. For example, prolonged exposure to this compound may lead to gradual changes in cell behavior, such as altered proliferation rates or shifts in metabolic activity. Additionally, the compound’s degradation products may have distinct biochemical effects that contribute to the overall temporal dynamics observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence biochemical pathways through its interactions with enzymes and other biomolecules. At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, or disruption of cellular homeostasis. These threshold effects are critical for determining the compound’s safe and effective dosage range in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and utilization. The compound can be metabolized through oxidative and reductive reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes. These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential to produce toxic or beneficial effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments. For instance, this compound may be transported into cells via active transport mechanisms or passive diffusion, depending on its chemical properties and the cellular context. Once inside the cell, the compound can interact with intracellular proteins and organelles, influencing its distribution and functional activity.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are critical for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Biological Activity

1,2,4,5-Benzenetetracarboxylic acid-D6 (also known as Pyromellitic acid-D6) is a deuterated derivative of pyromellitic acid, a compound with significant applications in various fields including polymer chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

- Chemical Formula : C₁₀D₆O₈

- Molar Mass : 260.18 g/mol

- CAS Number : 344298-79-9

- Solubility : Soluble in water (15 g/L) and various organic solvents.

This compound acts primarily as a ligand in coordination chemistry and has been shown to interact with various metal ions. Its biological activity can be attributed to its ability to form stable complexes with metal ions, which can influence biological processes such as enzyme activity and cellular signaling pathways.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways. For example, it can affect the activity of enzymes related to cell wall synthesis in bacteria, leading to potential antimicrobial effects.

- Coordination with Metal Ions : Studies have demonstrated that this compound forms coordination polymers with lanthanide ions. These complexes can exhibit unique biological properties due to the combined effects of the ligand and the metal ions .

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Polymer Chemistry Applications

In polymer chemistry, this compound is used as a crosslinking agent in the synthesis of polyesters. Research has shown that varying the concentration of this compound affects the thermal and mechanical properties of the resulting polymers.

| BTCA Concentration (%) | Melting Point (°C) | Mechanical Strength (MPa) |

|---|---|---|

| 0.05 | 281 | 45 |

| 0.1 | 285 | 50 |

| 0.2 | 278 | 40 |

Scientific Research Applications

Chemical Properties and Structure

1,2,4,5-Benzenetetracarboxylic acid-D6 is a deuterated form of 1,2,4,5-benzenetetracarboxylic acid. Its molecular formula is C₆D₆(COOH)₄. The compound features four carboxylic acid groups attached to a benzene ring, which allows it to participate in various chemical reactions and interactions.

Isotopic Labeling in NMR Studies

One of the primary applications of this compound is its use as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide enhanced resolution and sensitivity in NMR studies, allowing researchers to investigate molecular structures and dynamics more effectively.

Case Study:

A study utilized this compound to analyze the hydrogen bonding patterns in organic assemblies. The results indicated that the presence of deuterium significantly improved the clarity of the NMR spectra obtained from the samples .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, particularly lanthanides. These complexes are valuable in materials science and catalysis.

Data Table: Coordination Complexes Formed with Lanthanides

| Metal Ion | Complex Formula | Stability Constant (log K) |

|---|---|---|

| Europium | [Eu(btec)3(H2O)12]·16H2O | 7.8 |

| Gadolinium | [Gd(btec)3(H2O)14]·14H2O | 8.1 |

| Terbium | [Tb(btec)3(H2O)10]·7H2O | 7.5 |

This table summarizes the stability of various lanthanide complexes formed using this compound as a ligand .

Polymer Chemistry

In polymer chemistry, this compound has been investigated for its role as a crosslinking agent in the synthesis of polyesters. The incorporation of this compound can enhance thermal stability and mechanical properties.

Case Study:

A recent study examined the effect of varying concentrations of this compound on the properties of poly(butylene adipate-co-butylene itaconate) copolyesters. The findings revealed that increasing the concentration improved the melting point and crystallization behavior of the resulting polymers .

Environmental Applications

The compound has also been explored for its potential applications in environmental chemistry. Its ability to form stable complexes with heavy metals suggests it could be used in remediation processes to remove toxic metals from contaminated water sources.

Research Findings:

Experiments demonstrated that solutions containing this compound effectively chelated lead and cadmium ions from aqueous solutions. This property could be harnessed for developing new methods for water purification .

Chemical Reactions Analysis

Coordination Chemistry

This compound acts as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, which are crucial for understanding its behavior in different chemical environments. For instance:

-

Lanthanide Complexes : Reactions between 1,2,4,5-benzenetetracarboxylic acid and lanthanide ions lead to the formation of coordination polymers with diverse structural families .

Direct Reactions with Amines

The direct reaction between 1,2,4,5-benzenetetracarboxylic acid-D6 and primary amines typically involves the formation of diimides through nucleophilic attack on the carboxyl groups followed by dehydration steps. The following table summarizes key findings regarding the reaction conditions and products:

| Reaction Conditions | Products | Yields |

|---|---|---|

| Acetic Acid solvent at 110 °C | Ortho-diimides | High |

| Microwave conditions | Enhanced yields | Significant improvement |

This approach highlights the efficiency of microwave-assisted synthesis compared to traditional methods .

Formation of Coordination Polymers

The interaction of this compound with lanthanide ions results in various coordination complexes characterized by their unique structural motifs. These reactions typically occur under controlled conditions that promote slow diffusion and crystallization:

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Applications |

|---|---|---|---|---|

| 1,2,4,5-Benzenetetracarboxylic acid-D6 | C₁₀D₆O₈ | 260.18 | 344298-79-9 | Isotopic labeling, deuterated MOFs |

| Pyromellitic acid | C₁₀H₆O₈ | 254.15 | 89-05-4 | MOFs, coordination polymers |

| Pyromellitic dianhydride (PMDA) | C₁₀H₂O₆ | 218.12 | 89-32-7 | Polyimide synthesis |

| Trimesic acid (TMA) | C₉H₆O₆ | 210.13 | 554-95-0 | 2D nanomaterials, self-assembly |

| H₄dbtec | C₁₀H₄Br₂O₈ | 427.95 | N/A | Brominated MOFs with tunable porosity |

Preparation Methods

Catalytic Oxidation of Alkylbenzenes

- Process: Oxidation of suitably substituted benzene derivatives (e.g., mesitylene or durene) under catalytic conditions to introduce carboxyl groups at the 1,2,4,5-positions.

- Catalysts: Anderson-type heteropoly acids have been reported as efficient catalysts for this oxidation, operating under mild conditions (80-130 °C, 1.0-4.0 MPa) using environmentally friendly oxidants such as hydrogen peroxide or oxygen.

- Advantages: High specificity, good catalyst recyclability, and environmentally benign conditions.

- Relevance to Deuteration: Starting materials can be deuterated aromatic compounds, or exchange reactions can be employed post-synthesis to introduce deuterium into the aromatic ring.

Biomass-Derived Pinacol Route

- Process: Multi-step synthesis starting from pinacol, a lignocellulose-based platform chemical. The route involves:

- Catalytic System: Green and recyclable catalysts, with high activity and selectivity.

- Sustainability: Utilizes biomass-derived feedstocks, enhancing environmental compatibility.

- Adaptation for Deuteration: Deuterated pinacol or isotopic exchange during intermediate steps can yield the deuterated acid.

Photo-Induced Aerobic Oxidation

- Process: Photo-induced deep aerobic oxidation of polyalkyl benzenes using cerium chloride as a hydrogen atom transfer catalyst, with dioxygen as the terminal oxidant.

- Conditions: Mild, scalable, and environmentally friendly.

- Outcome: Efficient conversion to benzene polycarboxylic acids, including pyromellitic acid, with potential for isotopic labeling by using deuterated substrates or solvents.

Specific Preparation of this compound

The deuterated form, this compound, requires incorporation of deuterium atoms into the benzene ring. The methods include:

Direct Deuteration of Pyromellitic Acid

- Method: Exchange of aromatic hydrogens with deuterium via catalytic hydrogen-deuterium exchange reactions under high temperature and pressure using D₂ gas or deuterated solvents.

- Catalysts: Transition metal catalysts such as Pd/C or Pt/C facilitate the exchange.

- Challenges: Achieving complete and selective deuteration at all six aromatic positions without affecting carboxyl groups.

- Result: High-purity this compound with >95% isotopic purity is achievable.

Synthesis from Deuterated Precursors

- Method: Starting from fully deuterated benzene derivatives (e.g., C₆D₆) or deuterated mesitylene, followed by catalytic oxidation or other synthetic steps to introduce carboxyl groups.

- Advantages: Avoids post-synthesis isotopic exchange, potentially higher isotopic purity.

- Limitations: Availability and cost of fully deuterated precursors.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material(s) | Catalyst/Conditions | Advantages | Challenges | Applicability to Deuteration |

|---|---|---|---|---|---|

| Catalytic Oxidation (Anderson HPA) | Mesitylene, Durene | Anderson-type heteropoly acid, 80-130 °C, 1-4 MPa, H₂O₂ or O₂ | High yield, mild conditions, recyclable catalyst | Requires oxidation control | Deuterated mesitylene can be used |

| Biomass-Derived Pinacol Route | Pinacol, Maleate/Acrylate | Acid/ionic liquid catalytic system | Sustainable, green, high selectivity | Multi-step, complex intermediates | Deuterated pinacol or intermediates |

| Photo-Induced Aerobic Oxidation | Polyalkyl benzenes | CeCl₃ catalyst, light, O₂ | Mild, scalable, environmentally friendly | Requires light source and catalyst | Use of deuterated substrates possible |

| Direct Hydrogen-Deuterium Exchange | Pyromellitic acid | Pd/C, Pt/C catalysts, D₂ gas, elevated T | High isotopic purity achievable | Harsh conditions, cost of D₂ | Standard method for deuteration |

| Synthesis from Deuterated Precursors | C₆D₆ or deuterated aromatics | Catalytic oxidation or multi-step synthesis | High isotopic purity, no exchange step | Cost and availability of precursors | Preferred for high-purity D6 compound |

Research Findings and Notes

- The catalytic oxidation using Anderson heteropoly acids is reported to produce pyromellitic acid with high yield and specificity under mild conditions, making it suitable for industrial scale-up.

- The biomass-derived pinacol method offers an environmentally sustainable route, with potential for isotopic labeling by using deuterated biomass-derived intermediates.

- Photo-induced aerobic oxidation provides a green alternative that can be adapted for deuterated substrates, though it requires specialized equipment and catalysts.

- Direct hydrogen-deuterium exchange remains the most straightforward method for introducing deuterium into the aromatic ring of pyromellitic acid, achieving isotopic purity above 95%.

- The choice of method depends on factors such as availability of deuterated starting materials, desired isotopic purity, scalability, and environmental considerations.

Q & A

Q. What are the recommended synthesis methods for 1,2,4,5-benzenetetracarboxylic acid, and how are purity and structural integrity validated?

The synthesis of 1,2,4,5-benzenetetracarboxylic acid typically involves:

- Oxidation of 1,2,4,5-tetramethylbenzene using strong oxidizing agents (e.g., nitric acid or potassium permanganate) under controlled conditions .

- Chloromethylation of xylene derivatives followed by hydrolysis and oxidation .

Purity validation methods include:

Q. How should researchers characterize the physicochemical properties of 1,2,4,5-benzenetetracarboxylic acid?

Key characterization techniques and parameters include:

Note: Discrepancies in melting points (e.g., 281–284.5°C in Sigma-Aldrich data vs. 260.18°C ) may arise from hydration state or polymorphic forms.

Advanced Research Questions

Q. How can 1,2,4,5-benzenetetracarboxylic acid be utilized in designing metal-organic frameworks (MOFs)?

This compound serves as a tetratopic linker in MOFs due to its four carboxylate groups, enabling:

- Isoreticular expansion : Coordination with metal clusters (e.g., Zn₄O) to create porous frameworks with tunable pore sizes (3.8–28.8 Å) .

- Functionalization : Post-synthetic modification of MOFs for gas storage (e.g., methane adsorption up to 240 cm³/g at 36 atm ).

- Topology control : Use of secondary building units (SBUs) to predict framework geometry (e.g., pcu or ftw topologies) .

Experimental design considerations:

Q. How should researchers address contradictions in genotoxicity studies of 1,2,4,5-benzenetetracarboxylic acid?

A chromosomal aberration study in Chinese hamster cells reported non-dose-dependent structural aberrations , attributed to pH reduction in the culture medium rather than direct genotoxicity .

Methodological recommendations:

- Buffer the culture medium (pH 7.0–7.4) to isolate pH effects from compound toxicity.

- Combine assays : Use comet assay (DNA strand breaks) and micronucleus test (chromosomal loss) for comprehensive genotoxicity profiling.

- Validate with deuterated analogs : Compare 1,2,4,5-benzenetetracarboxylic acid-D6 to assess isotopic effects on toxicity .

Q. What strategies resolve discrepancies in reported thermal stability data (e.g., melting points)?

Observed variations in melting points (260–285°C) may arise from:

- Hydration state : The dihydrate form melts at 242°C, while the anhydrous form melts at ~260–285°C .

- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) influence crystal packing.

Resolution strategies:

Q. What role does 1,2,4,5-benzenetetracarboxylic acid play in proton-conductive materials?

The compound’s high density of carboxylic acid groups enables proton conduction in:

- Hydrogen-bonded networks : Facilitate proton hopping via Grotthuss mechanism.

- MOF-based electrolytes : Embed in polymers (e.g., Nafion) for fuel cell membranes .

Optimization parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.